

Chemical structure and properties of N-Hexanoylglycine.

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N-Hexanoylglycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoylglycine is an N-acylglycine that has garnered significant attention as a key biomarker in the diagnosis of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of N-Hexanoylglycine. Detailed experimental protocols for its synthesis and analysis, along with a discussion of its role in metabolic pathways, are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

N-**Hexanoylglycine**, also known as N-caproylglycine, is a derivative of the amino acid glycine. The molecule consists of a hexanoyl group (a six-carbon acyl chain) attached to the nitrogen atom of glycine.

Chemical Structure:

Table 1: Chemical Identifiers of N-Hexanoylglycine



Identifier	Value
IUPAC Name	2-(hexanoylamino)acetic acid[1]
Synonyms	N-Caproylglycine, Hexanoylglycine, 2-hexanamidoacetic acid, Caproylglycine[1]
CAS Number	24003-67-6[1]
Molecular Formula	C8H15NO3[1]
Molecular Weight	173.21 g/mol [1]
InChI Key	UPCKIPHSXMXJOX-UHFFFAOYSA-N[1]
SMILES	CCCCC(=O)NCC(=O)O[1]

Physicochemical Properties

A summary of the known physicochemical properties of N-**Hexanoylglycine** is presented in Table 2. It is important to note that experimentally determined melting and boiling points are not readily available in the literature.

Table 2: Physicochemical Properties of N-Hexanoylglycine



Property	Value	Source
Physical State	Solid[1] / Crystalline Solid	PubChem, Cayman Chemical
Water Solubility	3.61 g/L (Predicted)	FooDB
logP	0.9 (Predicted)	FooDB
pKa (Strongest Acidic)	4.25 (Predicted)	FooDB
Hydrogen Bond Donor Count	2	FooDB
Hydrogen Bond Acceptor Count	3	FooDB
Rotatable Bond Count	6	FooDB
Polar Surface Area	66.4 Ų	FooDB
Solubility in Organic Solvents	DMF: ~50 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~50 mg/mL	Cayman Chemical
Solubility in Aqueous Buffer	PBS (pH 7.2): ~5 mg/mL	Cayman Chemical

Biological Significance and Signaling Pathways

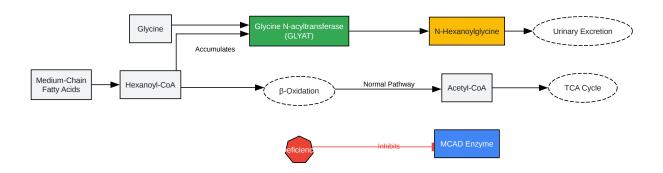
N-**Hexanoylglycine** is primarily recognized as a metabolite that accumulates in individuals with certain inborn errors of metabolism, particularly MCAD deficiency.[2] This genetic disorder impairs the mitochondrial beta-oxidation of medium-chain fatty acids.

In a healthy individual, fatty acids are broken down through beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate energy. When the MCAD enzyme is deficient, the beta-oxidation of medium-chain fatty acids is blocked. This leads to an accumulation of medium-chain acyl-CoA esters, such as hexanoyl-CoA, within the mitochondria.

To detoxify the cell from these accumulating acyl-CoA species, the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the acyl group from acyl-CoA to glycine.[2] This reaction produces the corresponding N-acylglycine, in this case, N-Hexanoylglycine, which is then excreted in the urine.[2] The elevated levels of N-Hexanoylglycine in urine are therefore a key diagnostic marker for MCAD deficiency.



Below is a diagram illustrating the metabolic pathway leading to the formation of N-**Hexanoylglycine** in MCAD deficiency.



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Metabolic pathway of N-Hexanoylglycine formation in MCAD deficiency.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-Hexanoylglycine.

Synthesis of N-Hexanoylglycine

The synthesis of N-**Hexanoylglycine** can be achieved through the N-acylation of glycine. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base.

Materials:

- Glycine
- Hexanoyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (CH2Cl2) or other suitable organic solvent



- Hydrochloric acid (HCl)
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Round-bottom flask
- Büchner funnel and filter paper

Procedure:

- Preparation of Glycine Solution: Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a round-bottom flask. Cool the flask in an ice bath with continuous stirring.
- Addition of Acyl Chloride: Slowly add hexanoyl chloride (1.1 equivalents) dropwise to the
 cold glycine solution while vigorously stirring. The hexanoyl chloride can be dissolved in an
 organic solvent like dichloromethane to facilitate addition. Maintain the temperature below
 5°C during the addition to minimize hydrolysis of the acyl chloride.
- Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The reaction can then be allowed to warm to room temperature and stirred for an additional 2-3 hours.
- Workup: Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, separate the aqueous layer. Wash the aqueous layer with dichloromethane to remove any unreacted hexanoyl chloride and other organic impurities.
- Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-Hexanoylglycine should form.



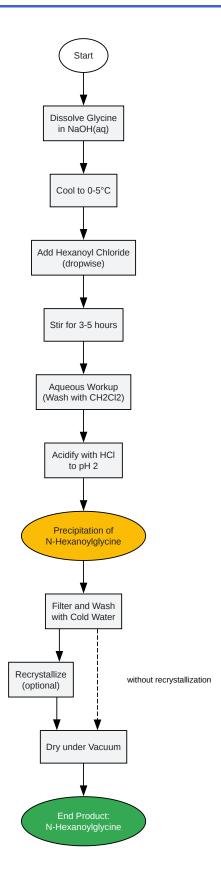




- Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
- Drying: Dry the purified N-**Hexanoylglycine** under vacuum to obtain the final product.

The following diagram outlines the general workflow for the synthesis of N-Hexanoylglycine.





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General workflow for the synthesis of N-Hexanoylglycine.



Analysis of N-Hexanoylglycine

The quantitative analysis of N-**Hexanoylglycine** in biological samples, particularly urine, is crucial for the diagnosis of MCAD deficiency. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Sample Preparation:

- Internal Standard Addition: To a known volume of urine (e.g., 1 mL), add an internal standard, such as a stable isotope-labeled N-**Hexanoylglycine** (e.g., N-**Hexanoylglycine** d2), to allow for accurate quantification.
- Extraction: Acidify the urine sample with HCl. Extract the acylglycines using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an organic solvent like ethyl acetate.
- Derivatization: The extracted acylglycines are non-volatile and require derivatization prior to GC-MS analysis. A common method is esterification to form more volatile derivatives. This can be achieved by reacting the extract with a derivatizing agent such as N,Obis(trimethylsilyl)trifluoroacetamide (BSTFA) or by preparing pentafluorobenzyl (PFB) esters.
- Solvent Evaporation and Reconstitution: After derivatization, the solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a small volume of a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC-MS.

GC-MS Conditions (Typical):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- · Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250-280°C.
- Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.
- Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis, monitoring characteristic ions of



the N-Hexanoylglycine derivative and its internal standard.

UPLC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.

Sample Preparation:

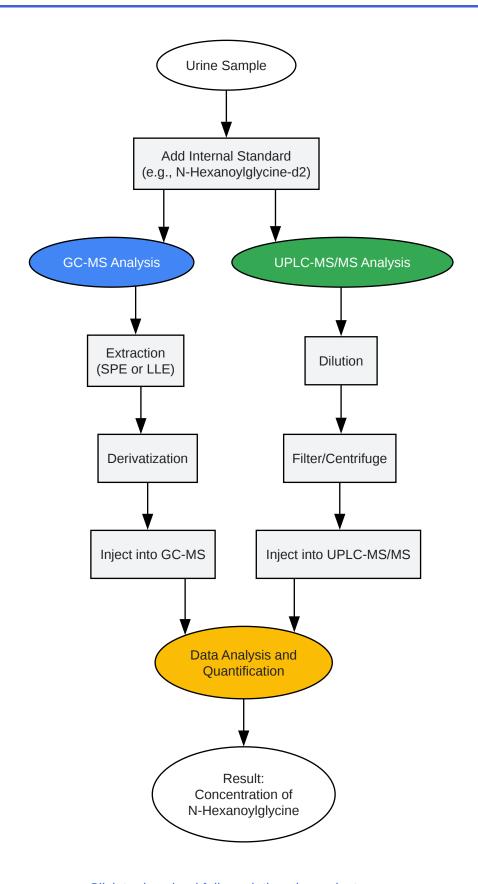
- Internal Standard Addition: Add a stable isotope-labeled internal standard to a urine sample.
- Dilution: Dilute the urine sample with a suitable buffer or mobile phase.
- Filtration/Centrifugation: Remove any particulate matter by filtration or centrifugation before injection. In many cases, derivatization is not required for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions (Typical):

- Column: A reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: Appropriate for the UPLC column dimensions.
- Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-Hexanoylglycine and its internal standard are monitored for high selectivity and sensitivity.

The following diagram illustrates a general workflow for the analysis of N-**Hexanoylglycine** in a urine sample.





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General workflow for the analysis of N-Hexanoylglycine in urine.



Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-**Hexanoylglycine**.

Table 3: 1H NMR Spectral Data of N-Hexanoylglycine (500 MHz, CDCl3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.88 - 0.91	t	3H	-CH3
1.29 - 1.37	m	4H	-CH2-CH2-CH3
1.63 - 1.69	р	2H	-CH2-CH2-C=O
2.25 - 2.28	t	2H	-CH2-C=O
4.09 - 4.10	d	2H	-NH-CH2-COOH
~6.0 (broad)	S	1H	-NH-
~10.0 (broad)	S	1H	-COOH

Note: The chemical shifts for the NH and COOH protons are broad and their positions can vary depending on the concentration and purity of the sample.

Table 4: 13C NMR Spectral Data of N-Hexanoylglycine (Frequency not specified, CDCl3)



Chemical Shift (ppm)	Assignment
13.87	-CH3
22.31	-CH2-CH3
25.16	-CH2-CH2-C=O
31.37	-CH2-CH2-CH3
36.27	-CH2-C=O
41.57	-NH-CH2-COOH
~174	-C=O (amide)
~175	-COOH (acid)

Note: The exact chemical shifts for the carbonyl carbons can vary.

Conclusion

N-Hexanoylglycine is a molecule of significant clinical importance, serving as a crucial biomarker for the diagnosis of MCAD deficiency and other related metabolic disorders. This technical guide has provided a detailed overview of its chemical structure, properties, and biological role. The experimental protocols for its synthesis and analysis are intended to provide a solid foundation for researchers and scientists working with this compound. Further research into the broader biological activities of N-Hexanoylglycine and other N-acylglycines may reveal novel therapeutic opportunities.

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References

- 1. Hexanoylglycine | C8H15NO3 | CID 99463 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



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